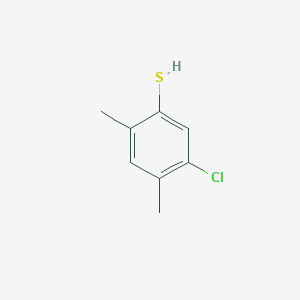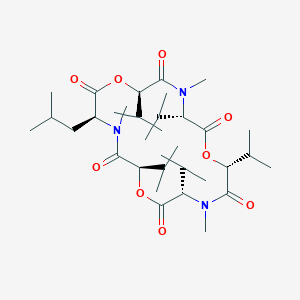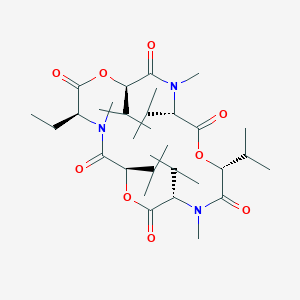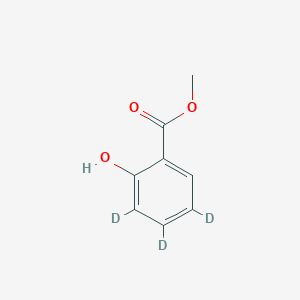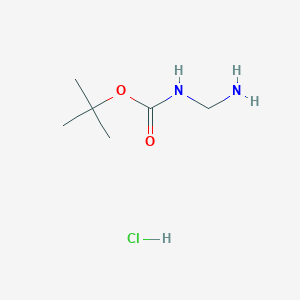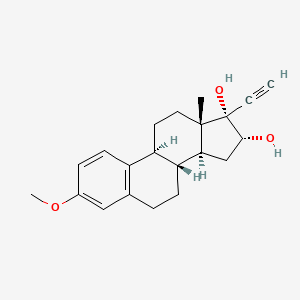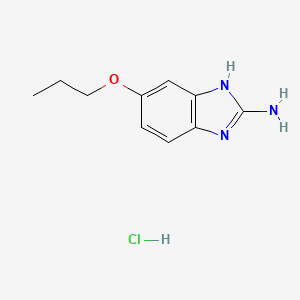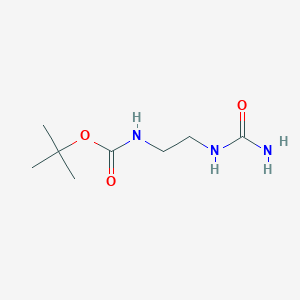
Tert-butyl (2-ureidoethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis pathways for tert-butyl (2-ureidoethyl)carbamate and related compounds often involve strategic functional group transformations. For instance, the conversion of N-tert-butoxycarbonyl (Boc) compounds into N-benzyloxycarbonyl (Z) compounds via a silyl carbamate intermediate highlights the chemoselective manipulation of amino protecting groups (Sakaitani & Ohfune, 1990). Additionally, the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, showcasing their role as N-(Boc)-protected nitrones in reactions with organometallics, underscores their versatility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
The molecular structure of tert-butyl (2-ureidoethyl)carbamate and its derivatives is characterized by the presence of ureido and carbamate functional groups, offering multiple sites for chemical modification and interaction. Directed lithiation studies, for instance, demonstrate the selective activation of specific positions within the molecule, facilitating the introduction of a variety of functional groups (Smith, El‐Hiti, & Alshammari, 2013).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl (2-ureidoethyl)carbamate derivatives are diverse, including Curtius rearrangement for accessing protected anilines and aromatic ureas (Lebel & Leogane, 2006), and the synthesis of complex cyclic structures through iodolactamization (Campbell et al., 2009). These reactions underscore the compound's utility in synthesizing a wide array of functionalized molecules.
Physical Properties Analysis
The physical properties of tert-butyl (2-ureidoethyl)carbamate derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in synthesis and material science. For example, enzymatic kinetic resolution has been employed to achieve high enantioselectivity in producing chiral organoselenanes and organotelluranes from tert-butyl 2-(1-hydroxyethyl)phenylcarbamate (Piovan, Pasquini, & Andrade, 2011).
Chemical Properties Analysis
Tert-butyl (2-ureidoethyl)carbamate's chemical properties, such as reactivity towards nucleophiles and electrophiles, acid and base stability, and susceptibility to various chemical transformations, facilitate its use in a broad spectrum of synthetic applications. The mild deprotection of tert-butyl carbamates, esters, and ethers using aqueous phosphoric acid illustrates the compound's compatibility with gentle reaction conditions, preserving the integrity of sensitive functional groups (Li et al., 2006).
科学研究应用
Carbamates in Environmental and Biological Studies
Environmental Impact and Degradation : Carbamate compounds, such as methyl tert-butyl ether (MTBE) and ethyl carbamate (urethane), have been extensively studied for their environmental impact, particularly concerning water pollution and biodegradation. For example, MTBE, a gasoline additive, has been evaluated for its presence in the environment and its potential for biodegradation under aerobic and anaerobic conditions. Studies have identified microbial pathways capable of degrading MTBE, suggesting the feasibility of bioremediation strategies for MTBE-contaminated sites (Fiorenza & Rifai, 2003).
Toxicology and Health Effects : The toxicity and health effects of carbamate compounds have also been a focus of research. For instance, ethyl carbamate has been classified as a probable human carcinogen, prompting studies into its occurrence in foods and beverages and its potential health risks (Weber & Sharypov, 2009). Similarly, the toxicological effects of tert-butyl alcohol, a metabolite of MTBE, have been reviewed to understand its mode of action and implications for renal toxicity (Hard et al., 2019).
Applications in Bioseparation and Catalysis : Research has explored the use of carbamate compounds in bioseparation processes and catalysis. For example, three-phase partitioning (TPP) techniques have been applied to the separation and purification of bioactive molecules, demonstrating the versatility and efficiency of carbamate-based systems in nonchromatographic bioseparation processes (Yan et al., 2018).
属性
IUPAC Name |
tert-butyl N-[2-(carbamoylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)11-5-4-10-6(9)12/h4-5H2,1-3H3,(H,11,13)(H3,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHSRTCEZHSEBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-ureidoethyl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

